Endotoxin

Description

Structure

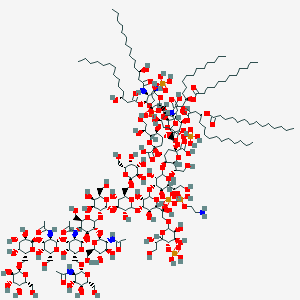

2D Structure

Properties

CAS No. |

67924-63-4 |

|---|---|

Molecular Formula |

C211H376N8O126P6 |

Molecular Weight |

5227 g/mol |

IUPAC Name |

(2R,4R,5S,6R)-2-[(2R,4R,5S,6R)-5-[(3S,4R,5R,6R)-4-[(3S,4S,5R,6R)-4-[(3R,4S,5R,6R)-4-[(2R,3R,4S,5R,6R)-3-[(3R,4S,5R,6R)-4-[(2S,3R,4R,5R,6R)-3-acetamido-6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2R,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxyoxan-2-yl]oxy-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-[(1S)-2-[(3S,4R,5S,6R)-6-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-5-phosphonooxyoxan-2-yl]oxy-1-hydroxyethyl]-3,5-dihydroxyoxan-2-yl]oxy-5-[[2-aminoethoxy(hydroxy)phosphoryl]oxy-hydroxyphosphoryl]oxy-6-[(1S)-1,2-dihydroxyethyl]-3-hydroxyoxan-2-yl]oxy-2-carboxy-6-[(1S)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-3-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]oxan-4-yl]oxy-4-[(2R,4R,5R,6R)-4-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-carboxy-6-[(1S)-1,2-dihydroxyethyl]-5-hydroxyoxan-2-yl]oxy-6-[(1S)-1,2-dihydroxyethyl]-5-hydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C211H376N8O126P6/c1-11-17-23-29-35-41-42-48-54-60-66-72-134(247)308-109(70-64-58-52-46-39-33-27-21-15-5)80-136(249)322-182-142(219-132(245)79-108(69-63-57-51-45-38-32-26-20-14-4)307-133(246)71-65-59-53-47-40-34-28-22-16-6)192(301-99-128-153(260)179(321-135(248)78-107(237)68-62-56-50-44-37-31-25-19-13-3)141(196(317-128)344-348(290,291)292)218-131(244)77-106(236)67-61-55-49-43-36-30-24-18-12-2)320-130(178(182)341-346(284,285)286)101-304-209(206(278)279)83-118(336-210(207(280)281)81-116(149(256)172(337-210)110(238)84-220)335-211(208(282)283)82-117(340-349(293,294)305-75-73-212)150(257)173(338-211)111(239)85-221)177(176(339-209)114(242)88-224)326-203-170(277)186(189(175(325-203)113(241)87-223)343-351(297,298)345-350(295,296)306-76-74-213)332-202-169(276)184(167(274)171(323-202)115(243)96-299-199-166(273)162(269)187(342-347(287,288)289)174(324-199)112(240)86-222)329-201-168(275)183(155(262)129(319-201)100-303-198-164(271)159(266)146(253)122(92-228)313-198)330-204-188(161(268)147(254)123(93-229)314-204)333-205-190(334-193-138(215-103(8)233)157(264)144(251)120(90-226)310-193)185(152(259)125(95-231)315-205)331-195-140(217-105(10)235)181(154(261)127(316-195)98-300-191-137(214-102(7)232)156(263)143(250)119(89-225)309-191)327-194-139(216-104(9)234)180(151(258)124(94-230)311-194)328-200-165(272)160(267)148(255)126(318-200)97-302-197-163(270)158(265)145(252)121(91-227)312-197/h106-130,137-205,220-231,236-243,250-277H,11-101,212-213H2,1-10H3,(H,214,232)(H,215,233)(H,216,234)(H,217,235)(H,218,244)(H,219,245)(H,278,279)(H,280,281)(H,282,283)(H,293,294)(H,295,296)(H,297,298)(H2,284,285,286)(H2,287,288,289)(H2,290,291,292)/t106-,107-,108-,109-,110+,111+,112+,113+,114+,115+,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,137-,138-,139-,140-,141-,142-,143-,144-,145+,146+,147+,148+,149+,150+,151+,152-,153-,154+,155-,156-,157-,158+,159+,160+,161+,162-,163-,164-,165-,166+,167-,168-,169+,170+,171-,172-,173-,174-,175-,176-,177+,178-,179-,180-,181-,182-,183+,184+,185+,186-,187+,188-,189-,190-,191-,192-,193+,194+,195+,196-,197+,198+,199?,200-,201?,202?,203?,204-,205?,209-,210-,211-/m1/s1 |

InChI Key |

BFVQTKQTUCQRPI-YYEZTRBPSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO[C@@]2(C[C@H]([C@@H]([C@H](O2)[C@H](CO)O)OC3[C@H]([C@H]([C@@H]([C@H](O3)[C@H](CO)O)OP(=O)(O)OP(=O)(O)OCCN)OC4[C@H]([C@H]([C@@H]([C@H](O4)[C@H](COC5[C@H]([C@H]([C@@H]([C@H](O5)[C@H](CO)O)OP(=O)(O)O)O)O)O)O)OC6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O)O[C@@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)OC9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O)O)NC(=O)C)NC(=O)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)O)O)O)O[C@@]1(C[C@H]([C@@H]([C@H](O1)[C@H](CO)O)O)O[C@@]1(C[C@H]([C@@H]([C@H](O1)[C@H](CO)O)O)OP(=O)(O)OCCN)C(=O)O)C(=O)O)C(=O)O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC2(CC(C(C(O2)C(CO)O)OC3C(C(C(C(O3)C(CO)O)OP(=O)(O)OP(=O)(O)OCCN)OC4C(C(C(C(O4)C(COC5C(C(C(C(O5)C(CO)O)OP(=O)(O)O)O)O)O)O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)COC1C(C(C(C(O1)CO)O)O)NC(=O)C)O)OC1C(C(C(C(O1)CO)O)OC1C(C(C(C(O1)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)NC(=O)C)NC(=O)C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)O)O)O)OC1(CC(C(C(O1)C(CO)O)O)OC1(CC(C(C(O1)C(CO)O)O)OP(=O)(O)OCCN)C(=O)O)C(=O)O)C(=O)O)OCC1C(C(C(C(O1)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

physical_description |

Solid |

Origin of Product |

United States |

Molecular Architecture and Biogenesis of Endotoxin: a Research Perspective

Structural Organization of Endotoxin (B1171834) Components

This compound is typically composed of three distinct regions: Lipid A, the core oligosaccharide, and the O-antigen polysaccharide. researchgate.netmdpi.com This tripartite structure is characteristic of "Smooth-type LPSs" (S-LPSs). mdpi.com

Lipid A: The Endotoxic Principle and Its Structural Heterogeneity

Lipid A serves as the hydrophobic anchor of the LPS molecule, embedding it in the outer membrane of Gram-negative bacteria. researchgate.netnih.govnih.gov It is the primary component responsible for the endotoxic properties of LPS, eliciting strong immune responses in mammalian systems. nih.govscispace.comnih.gov The basic structure of Lipid A is highly conserved and typically consists of a β-1',6-linked disaccharide of 2-amino-2-deoxy-D-glucose (D-glucosamine). mdpi.com The reducing glucosamine (B1671600) unit (GlcN I) is usually phosphorylated at the O-1 position, while the non-reducing glucosamine unit (GlcN II) is phosphorylated at the O-4 position. mdpi.com Both glucosamine residues are typically acylated at the N-2 and O-3 positions with long-chain 3-hydroxy-fatty acids, referred to as "primary fatty acids". mdpi.com

Despite this conserved backbone, investigation into the Lipid A structures from various organisms reveals significant diversity. researchgate.netscispace.com This structural heterogeneity, particularly in the number and types of acyl chains and the phosphorylation pattern, influences the molecule's ability to bind to and activate host immune receptors like TLR4. nih.govscispace.comnih.gov For instance, the characteristic structural features of E. coli Lipid A, including its two phosphate (B84403) groups and two acyloxyacyl moieties, are necessary for triggering the this compound response in human cells. nih.gov Variations in the Lipid A domain represent a strategy employed by Gram-negative bacteria to promote survival, offering resistance to components of the innate immune system and aiding in evasion of TLR4 recognition. nih.govscispace.com

Detailed research findings highlight the impact of subtle structural differences on endotoxic activity. Studies involving synthetic Lipid A partial structures have demonstrated that endotoxic activity relies on a unique structural arrangement and conformation. nih.gov These analyses have also provided insights into the specific determinants required for Lipid A binding to and activation of human target cells. nih.gov

Core Oligosaccharide: Structural Diversity and Functional Relevance

The core oligosaccharide is a non-repeating sugar chain that connects Lipid A to the O-antigen polysaccharide. researchgate.netnih.gov It is considered a more conserved region compared to the O-antigen, although structural diversity exists among different bacterial species and even strains. researchgate.netwikipedia.org The core oligosaccharide is typically linked to Lipid A through a residue of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo). mdpi.comnih.govresearchgate.net Kdo is an ulosonic acid that is essential for the viability of many Gram-negative bacteria. wikipedia.org

The core oligosaccharide can be divided into the inner core and the outer core. The inner core is typically rich in Kdo and heptose residues, while the outer core contains more variable hexoses such as glucose, galactose, and N-acetylglucosamine. wikipedia.orgwikipedia.org The specific composition and linkage of these sugars contribute to the structural diversity of the core oligosaccharide. wikipedia.orgwikipedia.org

The core oligosaccharide plays functional roles beyond being a mere linker. It contributes to the structural integrity of the outer membrane and can influence the accessibility of the O-antigen to antibodies and other host factors. wikipedia.orgwikipedia.org Research has shown that modifications in the core structure can affect bacterial virulence and resistance to antimicrobial agents. nih.gov

O-Antigen Polysaccharide: Structural Variability and Biological Roles

The O-antigen polysaccharide is the outermost component of smooth LPS and is a highly variable region. researchgate.netnih.govresearchgate.net It is a polymer of repeating oligosaccharide units, and the number and composition of these repeating units vary significantly between different bacterial serotypes. wikipedia.orgwikipedia.orgnih.gov This structural variability is the basis for the serological classification of Gram-negative bacteria. researchgate.net

The O-antigen is attached to the core oligosaccharide. researchgate.netresearchgate.net The repeating units typically consist of a few monosaccharides, which can include hexoses (e.g., glucose, galactose, mannose), deoxyhexoses (e.g., rhamnose, fucose), and amino sugars (e.g., N-acetylglucosamine, N-acetylgalactosamine). wikipedia.orgresearchgate.netwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgnih.govnih.govnih.govnih.govnih.govnih.govnih.govnih.govfishersci.canih.govnih.govnih.govnih.govmetabolomicsworkbench.org The specific composition, linkage, and arrangement of these sugars within the repeating unit determine the O-antigen's structure.

The O-antigen plays several crucial biological roles. It contributes to the structural integrity of the outer membrane and provides a barrier against hydrophobic compounds, including some antibiotics and detergents. The O-antigen is a major surface antigen and is a primary target of the host adaptive immune response, particularly antibodies. researchgate.net Its variability allows bacteria to evade immune surveillance. nih.gov Furthermore, the O-antigen can be involved in bacterial adhesion to host tissues and biofilm formation.

Data on the monosaccharide composition of O-antigens from different bacterial species highlight the extensive structural variability. For example, while E. coli O-antigens can contain glucose, galactose, and rhamnose, Salmonella O-antigens might include abequose or tyvelose, which are not commonly found in E. coli. This diversity in sugar composition and linkage patterns underlies the vast number of O-antigen serotypes observed among Gram-negative bacteria.

This compound Biosynthesis and Assembly Pathways

The biosynthesis and assembly of this compound is a complex process that involves numerous enzymes and occurs in a coordinated manner within the bacterial cell. The pathway is essential for bacterial growth and survival. nih.gov

Genetics and Biochemistry of Lipid A Synthesis

The biosynthesis of Lipid A is a highly conserved biochemical process among Gram-negative bacteria, although structural diversity exists in the final product. researchgate.netscispace.com The pathway has been extensively studied, particularly in Escherichia coli. nih.govplos.org The structural genes encoding the enzymes required for Lipid A biosynthesis in E. coli have been identified and characterized. nih.gov These genes are often located in complex operons. nih.gov

The Lipid A biosynthetic pathway involves a series of enzymatic steps that lead to the formation of the di-glucosamine backbone and its acylation and phosphorylation. Research has elucidated many of the enzymes involved, such as LpxA, LpxC, LpxD, LpxH, LpxB, and LpxK, each catalyzing a specific reaction in the pathway. For instance, LpxC is a key enzyme involved in the deacetylation of UDP-N-acetylglucosamine, an early step in Lipid A synthesis. wikipedia.orgplos.org

Detailed research findings, including genetic and biochemical studies, have revealed the complexity of these pathways. nih.gov For example, the rfa gene cluster contains many genes involved in LPS core synthesis, and unexpected genes have been found within these clusters, indicating a greater complexity than previously predicted. nih.gov Similarly, the genes involved in Lipid A synthesis are located in complex operons, sometimes alongside genes involved in DNA and phospholipid synthesis. nih.gov

A quantitative model of the nine enzyme-catalyzed steps of Escherichia coli Lipid A biosynthesis has been developed, drawing parameters from experimental literature. plos.org This model accounts for biosynthesis regulation, which includes the regulated degradation of enzymes like LpxC. plos.org The model shows reasonable agreement with various experimental findings, such as the Lipid A production rate and the behavior of mutants with defective LpxA enzymes. plos.org

Mechanisms of Core Oligosaccharide Elongation

The elongation of the core oligosaccharide involves the sequential addition of specific sugar residues to the Kdo-Lipid A precursor. This process is catalyzed by glycosyltransferases, which are enzymes that transfer a monosaccharide from an activated nucleotide sugar donor to a growing glycan chain. wikipedia.orgwikipedia.org

The mechanisms of core oligosaccharide elongation are less conserved than Lipid A biosynthesis and exhibit structural diversity among different bacterial species. wikipedia.orgwikipedia.org The enzymes involved in core synthesis are often encoded by genes located in the rfa gene cluster. nih.gov This cluster can contain a significant number of genes, reflecting the complexity of core assembly. nih.gov

Research has identified various glycosyltransferases responsible for adding specific sugars like heptose, glucose, and galactose to the core structure. wikipedia.orgwikipedia.org The order and linkage of these sugar additions are determined by the specificity of the glycosyltransferases and the availability of the appropriate nucleotide sugar donors, such as UDP-glucose, UDP-galactose, and ADP-heptose.

Studies on the rfa gene cluster have revealed genes involved in the synthesis of alternate rough core species that are modified in a way that prevents them from accepting O-specific polysaccharides. nih.gov This highlights the intricate regulatory mechanisms involved in controlling the final structure of the core oligosaccharide.

O-Antigen Synthesis, Ligation, and Transport to the Outer Membrane

The biosynthesis of the O-antigen is a complex process that occurs independently of the synthesis of the lipid A-core molecule. The O-antigen is assembled on a lipid carrier, undecaprenyl phosphate (Und-P), embedded in the inner membrane (IM). nih.govmdpi.com This assembly takes place in the cytosol. oup.com The initial step involves the transfer of the first sugar residue from a nucleotide sugar donor to Und-P, catalyzed by specific transferases like polyisoprenyl-phosphate N-acetylaminosugar-1-phosphate transferase (PNPT) or polyisoprenyl-phosphate hexose-1-phosphate transferase (PHPT). oup.comnih.gov Subsequent sugar residues are added sequentially by specific glycosyltransferases to form the complete O-unit. mdpi.comoup.com

There are primarily two distinct pathways for the polymerization and transport of O-units: the Wzy polymerase-dependent pathway and the ABC transporter-dependent pathway. oup.comasm.orgresearchgate.net A third, less common pathway, the synthase-dependent mechanism, has also been identified in some species. oup.com

In the predominant Wzy-dependent pathway, the Und-P-linked O-units are transported from the cytoplasmic to the periplasmic side of the IM by a flippase protein called Wzx. mdpi.comoup.comnih.govresearchgate.net In the periplasm, these O-units are polymerized by the Wzy polymerase into a polysaccharide chain. mdpi.comoup.comnih.govresearchgate.net The length of the O-antigen polymer is regulated by the Wzz protein, also known as a polysaccharide co-polymerase. mdpi.comoup.comasm.org Studies have shown that the length of the mature O-antigen is dependent on the presence of both Wzy and Wzz. oup.com

The ABC transporter-dependent pathway involves the assembly of the entire O-antigen polymer in the cytosol by dedicated glycosyltransferases. oup.com The complete polymer, still linked to Und-P, is then translocated across the IM to the periplasm by a specialized ATP-binding cassette (ABC) transporter. oup.com

Regardless of the synthesis pathway, the mature O-antigen polysaccharide is then ligated to the core oligosaccharide of the lipid A-core molecule. nih.govoup.comasm.org This crucial ligation step is catalyzed by the O-antigen ligase, WaaL (also known as RfaL), which is located in the inner membrane. mdpi.comoup.comasm.orgasm.orgnih.gov The WaaL-mediated ligation occurs at the periplasmic face of the IM. asm.orgnih.gov

Following ligation, the complete LPS molecule, now consisting of lipid A, core oligosaccharide, and O-antigen, must be transported from the IM to the outer membrane (OM). asm.orgnih.gov This transport is mediated by a complex, multi-protein system known as the Lpt (lipopolysaccharide transport) pathway. asm.orgnih.govacs.orgroyalsocietypublishing.orgharvard.edu The Lpt pathway consists of seven essential proteins, LptA through LptG, which form a transenvelope bridge spanning the IM, periplasm, and OM. asm.orgnih.govbiorxiv.org

The transport process begins with the extraction of LPS from the IM by the LptB2FG complex, an ABC transporter associated with LptC. nih.govroyalsocietypublishing.orgbiorxiv.org This step is ATP-dependent, driven by the ATPase activity of LptB. nih.gov LPS is then transferred to LptC, which interacts with the soluble periplasmic protein LptA. asm.orgnih.govbiorxiv.org LptA is thought to mediate the transit of LPS across the aqueous periplasmic space, potentially shielding the hydrophobic lipid A chains. nih.gov Finally, LPS reaches the OM and is inserted into the outer leaflet by the LptDE translocon, a complex formed by the OM proteins LptD and LptE. asm.orgnih.govbiorxiv.orgebi.ac.uk LptE interacts with LptD and is involved in the assembly of LPS in the outer leaflet of the OM. ebi.ac.uk The Lpt system ensures the unidirectional transport and proper assembly of LPS in the OM, which is critical for maintaining the asymmetry and barrier function of the outer membrane. nih.govnih.govharvard.edu

Research findings have provided detailed insights into the proteins involved in O-antigen synthesis, ligation, and transport. For instance, studies on the Wzx/Wzy pathway in organisms like Escherichia coli, Shigella, and Salmonella have been instrumental in establishing the biochemical and molecular mechanisms. asm.org The O-antigen gene clusters, often located between the galF and gnd genes in E. coli and Salmonella, contain genes for nucleotide sugar precursor synthesis, glycosyltransferases, and O-unit processing genes like wzx and wzy. mdpi.comresearchgate.netnih.gov

The variability in O-antigen structures across different bacterial serotypes is reflected in the genetic diversity of these O-antigen gene clusters. mdpi.comresearchgate.net

Regulatory Networks Governing this compound Biogenesis

The biogenesis of this compound (LPS) is a tightly regulated process, essential for maintaining the integrity of the bacterial cell envelope and ensuring a balanced synthesis of its components, particularly LPS and phospholipids. mdpi.comnih.govpnas.org Defects or imbalances in LPS biosynthesis can lead to significant cellular defects. mdpi.com

Regulation occurs at multiple levels, from the synthesis of precursors to the final transport and assembly of LPS in the outer membrane. mdpi.com One key point of control is the enzyme LpxC, which catalyzes the first committed step in lipid A synthesis. nih.govasm.org LpxC levels are regulated by regulated proteolysis mediated by the protease FtsH, and this process requires the LPS assembly protein LapB (formerly YciM). mdpi.comnih.govasm.org LapB functions as a negative regulator of LpxC levels in an FtsH-dependent manner. nih.govasm.org Proper regulation of LpxC is crucial because LPS synthesis shares a common precursor, β-hydroxymyristate-ACP, with phospholipid biosynthesis. mdpi.comnih.gov Balanced synthesis of these essential lipids requires coordinated regulation. mdpi.comnih.gov

Bacteria also employ mechanisms to ensure that only completely synthesized LPS molecules are transported to the outer membrane. mdpi.com This includes the preferential selectivity of hexaacylated LPS by the MsbA transporter and the involvement of proteins like LapA and LapB as scaffolds for LPS biosynthetic enzymes in the IM. mdpi.com

Transcriptional control also plays a role in regulating LPS biogenesis. For example, the transcriptional regulator RfaH controls the expression of the large waaQ operon, which encodes enzymes involved in core oligosaccharide biosynthesis, and the rfb operon, which is required for O-antigen biosynthesis. mdpi.com

Furthermore, bacteria can modify the structure of their LPS post-synthesis, often under the regulation of two-component systems. researchgate.net These modifications can include alterations to acyl chains, changes in the charge of lipid A, or additions to the core oligosaccharide. researchgate.net Such modifications contribute to LPS heterogeneity and can impact antibiotic resistance. mdpi.comresearchgate.net

Research has revealed the existence of regulatory controls that ensure a balanced biosynthesis of LPS and phospholipids, both of which are essential for bacterial viability. mdpi.com Computational models have been developed to investigate these complex regulatory mechanisms, indicating, for instance, that the activity of LpxK may be dependent on the concentration of unsaturated fatty acids, contributing to LPS/phospholipid homeostasis. pnas.org The interplay between different regulatory proteins and pathways highlights the intricate control mechanisms governing this compound biogenesis in Gram-negative bacteria.

Endotoxin Host Interactions: Cellular and Molecular Mechanisms

Molecular Recognition of Endotoxin (B1171834)

The initial step in this compound-host interaction is the molecular recognition of LPS by host immune cells. This process involves a series of protein-protein and this compound-protein interactions that facilitate the presentation of LPS to its primary receptor complex.

Pattern Recognition Receptors (PRRs) for this compound

Pattern recognition receptors (PRRs) are germline-encoded proteins expressed by host cells that recognize conserved molecular motifs on microbes, known as pathogen-associated molecular patterns (PAMPs) wikipedia.orguni-hohenheim.demdpi.com. This compound (LPS) is a prototypical PAMP recognized by the innate immune system mdpi.comwikipedia.orguni-hohenheim.de. The primary PRR involved in the recognition of extracellular LPS is Toll-like receptor 4 (TLR4) mdpi.comfrontiersin.orgdentalcare.com. Besides TLR4, other receptors, such as transient receptor potential (TRP) channels and intracellular caspases (caspase-4/5 in humans and caspase-11 in mice), have also been identified as sensors for LPS, recognizing it in different cellular compartments mdpi.com.

Role of Lipopolysaccharide-Binding Protein (LBP) and CD14

Lipopolysaccharide-binding protein (LBP) is a serum glycoprotein (B1211001) that plays a crucial role in the initial handling of this compound scielo.braai.org. LBP binds to LPS aggregates and monomers, facilitating their transfer to other host proteins, particularly CD14 frontiersin.orgscielo.braai.orgpnas.org. CD14 is a receptor expressed on the surface of myeloid cells like macrophages and neutrophils, and it also exists in a soluble form in plasma scielo.braai.orgatsjournals.org. CD14 acts as a co-receptor for TLR4, receiving LPS from LBP and presenting it to the TLR4/MD-2 complex mdpi.comfrontiersin.orgscielo.br. This transfer mechanism is essential for efficient LPS recognition and subsequent cellular activation, especially at low this compound concentrations pnas.orgplos.org. Studies have shown that CD14, together with LBP, plays a key role in binding LPS to the TLR4-MD-2 complex, which is involved in triggering cellular responses scielo.br. The interaction between LBP and CD14 is critical for amplifying the inflammatory effect of LPS plos.org.

Toll-like Receptor 4 (TLR4) and MD-2 Complex Formation

Toll-like receptor 4 (TLR4) is the central transmembrane receptor for extracellular LPS recognition mdpi.comfrontiersin.orgdentalcare.com. TLR4 does not directly bind LPS with high affinity; instead, it requires the assistance of MD-2, a soluble protein that associates with the extracellular domain of TLR4 pnas.orgnih.govaai.org. MD-2 contains a hydrophobic cavity that directly binds to the lipid A moiety of LPS, which is the biologically active center of the molecule frontiersin.orgfrontiersin.orgpnas.orgresearchgate.net. The binding of LPS to MD-2 induces a conformational change that facilitates the formation of a stable complex between MD-2 and TLR4 nih.gov. This LPS-bound TLR4/MD-2 complex then undergoes dimerization, bringing together the intracellular Toll/interleukin-1 receptor (TIR) domains of TLR4 mdpi.comfrontiersin.orgpnas.org. This dimerization is a critical step for initiating downstream intracellular signaling pathways frontiersin.orgpnas.org. The crystal structure of the TLR4-MD-2-LPS complex shows that lipid A inserts its acyl chains into the hydrophobic pocket of MD-2, and this complex bridges the dimerization of two TLR4-MD-2 units aai.orgresearchgate.netacs.org.

Intracellular Signal Transduction Pathways Activated by this compound

Upon the formation of the dimeric TLR4/MD-2/LPS complex, the intracellular TIR domains of TLR4 recruit various adaptor proteins, leading to the activation of distinct downstream signaling pathways. These pathways ultimately result in the induction of inflammatory gene expression and the production of cytokines and chemokines.

MyD88-Dependent Signaling Pathway

The myeloid differentiation factor 88 (MyD88) is a key adaptor protein utilized by TLR4, initiating the MyD88-dependent signaling pathway nih.govplos.orgnih.gov. Upon TLR4 activation, MyD88 is recruited to the receptor complex, often via another adaptor protein like TIRAP (also known as Mal) nih.govnih.gov. This recruitment leads to the formation of a complex involving IRAK (IL-1 receptor-associated kinase) proteins, specifically IRAK4 and IRAK1 nih.govpnas.org. IRAK4 phosphorylates IRAK1, which then interacts with TRAF6 (TNF receptor-associated factor 6) nih.govpnas.org. TRAF6 activation triggers a cascade of events involving TAK1 (TGF-β-activated kinase 1) and the IKK (IκB kinase) complex nih.gov. The activation of the IKK complex leads to the phosphorylation and degradation of IκB, an inhibitor of NF-κB researchgate.net. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those encoding TNF-α, IL-1β, IL-6, and IL-8 scielo.brplos.orgresearchgate.netnih.gov. The MyD88-dependent pathway is generally associated with the early phase of the inflammatory response to LPS nih.gov.

Table 1: Key Components of the MyD88-Dependent Pathway

| Component | Role in Signaling |

| MyD88 | Primary adaptor protein recruited to TLR4 |

| TIRAP (Mal) | Adaptor protein assisting MyD88 recruitment |

| IRAK4 | Kinase activated by MyD88 |

| IRAK1 | Kinase phosphorylated by IRAK4 |

| TRAF6 | E3 ubiquitin ligase activated by IRAKs |

| TAK1 | Kinase activated by TRAF6 |

| IKK Complex | Phosphorylates IκB |

| NF-κB | Transcription factor for pro-inflammatory genes |

TRIF-Dependent Signaling Pathway

In addition to the MyD88-dependent pathway, TLR4 can also activate a MyD88-independent pathway, primarily mediated by the adaptor protein TRIF (TIR-domain-containing adaptor-inducing interferon-β), also known as TICAM-1 nih.govplos.orgnih.govnih.gov. This pathway is typically activated following the internalization of the TLR4/MD-2/LPS complex into endosomes plos.orgpnas.org. Within the endosomal compartment, TRIF is recruited, often with the help of the adaptor protein TRAM (TRIF-related adaptor molecule) nih.govpnas.org. The TRIF-dependent pathway leads to the activation of different downstream signaling molecules compared to the MyD88 pathway. A key outcome of TRIF signaling is the activation of IRF3 (IFN regulatory factor 3) plos.orgaai.org. TRIF interacts with TRAF3 and TBK1 (TANK-binding kinase 1), leading to the phosphorylation and dimerization of IRF3 guidetopharmacology.org. Activated IRF3 then translocates to the nucleus and induces the transcription of type I interferons (IFN-α and IFN-β) and interferon-inducible genes, such as RANTES (CCL5) plos.orgaai.orgresearchgate.net. The TRIF pathway also contributes to a delayed activation of NF-κB nih.gov. The TRIF-dependent pathway is important for antiviral responses and the induction of adaptive immunity plos.org.

Table 2: Key Components of the TRIF-Dependent Pathway

| Component | Role in Signaling |

| TRIF (TICAM-1) | Primary adaptor protein for the MyD88-independent pathway |

| TRAM (TICAM-2) | Adaptor protein assisting TRIF recruitment |

| TRAF3 | E3 ubiquitin ligase interacting with TRIF |

| TBK1 | Kinase interacting with TRIF, phosphorylates IRF3 |

| IRF3 | Transcription factor for type I interferons and inducible genes |

| NF-κB | Also activated, typically with delayed kinetics |

The activation of these distinct signaling pathways by this compound, orchestrated by the molecular recognition machinery, highlights the complexity of the host innate immune response to Gram-negative bacteria.

Cross-talk and Integration of Signaling Cascades

Upon encountering host cells, endotoxins are recognized by pathogen recognition receptors, notably the Toll-like receptor 4 (TLR4) complex. This recognition initiates complex signal transduction cascades nih.govplos.org. The TLR4 complex involves several proteins, including LPS-binding protein (LBP), CD14, MD-2, and TLR4 itself americanpharmaceuticalreview.comfrontiersin.orgresearchgate.net. Extracellular LPS binds to LBP, which then transfers it to CD14. CD14, a GPI-anchored protein, facilitates the transfer of LPS to the MD-2/TLR4 complex on the cell surface nih.govamericanpharmaceuticalreview.comresearchgate.net.

TLR4 activation triggers two primary downstream signaling pathways: the MyD88-dependent pathway and the MyDDA-independent (TRIF-dependent) pathway researchgate.netfrontiersin.orgnih.gov. The MyD88-dependent pathway is typically initiated at the plasma membrane and leads to the activation of transcription factors like NF-κB and AP-1, which are crucial for the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-12 plos.orgresearchgate.netaai.orgoup.comersnet.org. The TRIF-dependent pathway, on the other hand, is initiated following the internalization of the TLR4 complex into endosomes and primarily leads to the activation of interferon regulatory factors (IRFs) and the production of type I interferons and some chemokines researchgate.netresearchgate.netnih.gov.

Cellular Responses Elicited by this compound

This compound exposure elicits a wide array of cellular responses, ranging from the rapid production of inflammatory mediators to longer-lasting epigenetic modifications.

Transcriptional and Translational Regulation of Inflammatory Mediators

A key outcome of this compound signaling is the robust transcriptional activation of genes encoding inflammatory mediators, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) nih.govplos.orgersnet.orgjst.go.jp. The activated transcription factors, such as NF-κB and AP-1, translocate to the nucleus and bind to specific promoter and enhancer regions of target genes, initiating their transcription plos.orgaai.orgoup.comersnet.org.

Studies have shown that this compound stimulation leads to coordinated transcriptional changes, with significant up-regulation of pro-inflammatory gene expression observed within hours of exposure nih.govplos.org. For example, in human blood leukocytes, genes in the JAK/STAT signaling pathway are significantly upregulated in monocytes following LPS stimulation plos.org. The transcription of genes like TNF-α, IL-1β, IL-6, and IL-12 p40 is directly influenced by NF-κB binding to their promoters aai.orgoup.com.

Beyond transcriptional control, translational regulation also plays a significant role in shaping the inflammatory response to this compound researchgate.net. MicroRNAs (miRNAs) have emerged as critical regulators at the post-transcriptional level researchgate.netnih.gov. TLR4 activation can induce the expression of specific miRNAs, such as miR-221, miR-579, and miR-125b, which can repress the translation of certain inflammatory mediators like TNF-α by binding to their 3'-untranslated regions researchgate.net. This dual layer of regulation, at both the transcriptional and translational levels, allows for fine-tuning and temporal control of inflammatory protein production, particularly during phenomena like this compound tolerance researchgate.net.

This compound Internalization and Cellular Trafficking

While the initial recognition of this compound primarily occurs at the cell surface via TLR4, the internalization and intracellular trafficking of this compound and its receptor complex are also critical aspects of the host response researchgate.netnih.govahajournals.org. This compound can be internalized by various cell types through different mechanisms, including receptor-mediated endocytosis and absorptive pinocytosis ahajournals.orgnih.govrupress.org.

In immune cells, the LPS-induced internalization of TLR4 is often controlled by CD14 and can occur via clathrin-dependent and/or clathrin-independent pathways researchgate.netnih.gov. This endocytosis is dependent on dynamin, a GTPase involved in vesicle budding nih.gov. The internalization of TLR4 is essential for the activation of the TRIF-dependent signaling pathway, which is initiated in early endosomes researchgate.netnih.gov.

Following internalization, this compound and the TLR4 complex are sorted and trafficked through the endo-lysosomal compartment researchgate.netnih.govahajournals.org. The maturation of endosomes and the eventual lysosomal degradation of TLR4 are important for terminating the TRIF-dependent signaling researchgate.netnih.gov. However, TLR4 can also be recycled back to the plasma membrane, a process that is not yet fully understood researchgate.netnih.gov.

Studies using fluorescently labeled LPS have shown that internalized this compound can be transported to specific intracellular sites, including the Golgi apparatus, lysosomes, and even the contractile apparatus in cardiomyocytes ahajournals.org. The intracellular transport of LPS appears to depend on its molecular composition at the plasma membrane, with monomeric LPS potentially being transported to the Golgi and aggregates moving into lysosomal compartments ahajournals.org. The internalization and intracellular trafficking of this compound are not merely mechanisms for clearance but are actively involved in regulating the downstream signaling cascades and the resulting cellular responses ahajournals.orgahajournals.org.

Immunological Responses to Endotoxin: Mechanistic Insights

Innate Immune Cell Activation by Endotoxin (B1171834)

This compound directly activates various innate immune cells, orchestrating a rapid and robust inflammatory response essential for host defense against Gram-negative bacterial infections.

Macrophage and Monocyte Activation Dynamics

Macrophages and monocytes are highly sensitive to this compound and play a central role in initiating the inflammatory response. Upon exposure to LPS, these cells undergo significant activation, characterized by morphological changes, increased phagocytic activity, and the production of a wide array of inflammatory mediators. The recognition of LPS by the TLR4 complex on the surface of macrophages and monocytes triggers downstream signaling pathways, including the MyD88-dependent and TRIF-dependent pathways. Activation of these pathways leads to the translocation of NF-κB and AP-1 into the nucleus, driving the transcription of pro-inflammatory genes. Key cytokines produced by activated macrophages and monocytes include tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), which are critical for systemic inflammation and immune cell recruitment. citeab.comlipidmaps.orgciteab.comresearchgate.net The dynamics of this activation involve a rapid initial response followed by sustained production of mediators, although the magnitude and duration can be influenced by factors such as LPS concentration and prior exposure.

Dendritic Cell Modulation by this compound

Dendritic cells (DCs), crucial for linking innate and adaptive immunity, are also significantly modulated by this compound. LPS stimulation induces DC maturation, a process involving the upregulation of major histocompatibility complex (MHC) molecules and co-stimulatory molecules (e.g., CD80, CD86). Mature DCs become highly effective at presenting antigens to T cells and producing cytokines that polarize T cell responses. This compound-activated DCs secrete pro-inflammatory cytokines like IL-12, which promotes the differentiation of T helper 1 (Th1) cells, a key subset for cell-mediated immunity against intracellular pathogens. This modulation of DC function by this compound is vital for the development of an effective adaptive immune response following Gram-negative bacterial challenge.

Neutrophil Responses to this compound

Neutrophils are the most abundant type of white blood cell and are rapidly recruited to sites of infection. This compound activates neutrophils, enhancing their ability to phagocytose and kill bacteria. LPS stimulation induces neutrophil degranulation, releasing antimicrobial peptides and enzymes. It also promotes the formation of neutrophil extracellular traps (NETs), web-like structures composed of DNA and antimicrobial proteins that trap and neutralize pathogens. This compound also influences neutrophil lifespan and can induce the expression of adhesion molecules and chemokines that facilitate their migration to inflammatory foci. The coordinated response of neutrophils to this compound is a critical component of the early innate immune defense against Gram-negative bacteria.

Phenomena of this compound Tolerance and Priming

Repeated or continuous exposure to this compound can lead to altered states of responsiveness in innate immune cells, known as this compound tolerance and priming. These phenomena represent adaptive mechanisms that can either protect the host from excessive inflammation or enhance the immune response.

Mechanisms of this compound Tolerance (Hypo-responsiveness)

This compound tolerance is a state of reduced responsiveness to subsequent LPS challenge after an initial exposure. This hypo-responsiveness is characterized by diminished production of pro-inflammatory cytokines like TNF-α and IL-6. citeab.comlipidmaps.orgciteab.comresearchgate.net this compound tolerance is a complex phenomenon involving multiple molecular mechanisms. These include the downregulation of TLR4 surface expression and associated molecules like CD14 and MD-2. citeab.com Intracellular signaling pathways are also altered, with decreased activity of kinases such as IRAK4 and TAK1, and reduced nuclear translocation of NF-κB. lipidmaps.orgciteab.comresearchgate.net Furthermore, the upregulation of negative regulators of TLR signaling, such as IRAK-M, SHIP-1, and A20, contributes significantly to the tolerant state. citeab.comlipidmaps.orgciteab.comresearchgate.net Epigenetic modifications, including histone deacetylation at the promoters of pro-inflammatory genes, also play a role in suppressing gene expression during tolerance. This compound tolerance is thought to be a protective mechanism to prevent overwhelming systemic inflammation and tissue damage during prolonged or severe infections.

Mechanisms of this compound Priming (Hyper-responsiveness)

In contrast to tolerance, this compound priming refers to a state of enhanced responsiveness to subsequent stimuli, sometimes including LPS itself, often induced by a prior, sub-threshold exposure to LPS or other microbial products. This hyper-responsiveness can manifest as an exaggerated production of inflammatory mediators upon re-stimulation. The mechanisms underlying this compound priming are less fully elucidated than those of tolerance but are thought to involve distinct molecular changes. These may include epigenetic modifications, such as histone acetylation, that lead to a more open chromatin structure at the promoters of inflammatory genes, facilitating their rapid and robust transcription upon secondary stimulation. lipidmaps.org Alterations in signaling pathway components or the balance between positive and negative regulators may also contribute to the primed state. This compound priming can be relevant in certain pathological conditions where an exaggerated inflammatory response is detrimental.

Molecular and Cellular Determinants of Tolerance vs. Priming

Exposure to this compound can lead to two distinct phenomena in innate immune cells, particularly macrophages and monocytes: this compound tolerance (ET) and trained immunity (TI), also referred to as priming. frontiersin.orgplos.orgimmunomodulationlab-idipaz.es this compound tolerance is characterized by a reduced inflammatory response upon subsequent exposure to LPS or other stimuli, serving as a protective mechanism against excessive inflammation. frontiersin.orgimmunomodulationlab-idipaz.es Conversely, trained immunity involves an enhanced immune response to a secondary challenge following prior priming. frontiersin.orgimmunomodulationlab-idipaz.es These seemingly distinct phenomena may share underlying mechanisms. frontiersin.org

Molecular mechanisms underlying this compound tolerance involve the inhibition or attenuation of TLR4 signaling at multiple levels, including the receptor, adaptor proteins, signaling molecules, and transcription factors. frontiersin.orgnih.gov Changes in cell surface molecules, signaling proteins, and cytokine production contribute to this state. nih.gov During tolerance, the expression of LPS-binding protein (LBP), CD14, myeloid differentiation protein-2 (MD-2), and TLR2 may be unchanged or even upregulated, while TLR4 can be transiently suppressed or unchanged. nih.gov Proximal post-receptor signaling alterations in tolerance include augmented degradation of interleukin-1 receptor-associated kinase (IRAK) and decreased association between TLR4-myeloid differentiation factor 88 (MyD88) and IRAK-MyD88. nih.gov Other factors associated with tolerance include decreased Gi protein and protein kinase C (PKC) activity, reduced mitogen-activated protein kinase (MAPK) activity, and diminished activator protein-1 (AP-1) and nuclear factor kappa B (NF-κB) induced gene transactivation. nih.govaai.org

However, not all signaling pathways are suppressed in tolerance; some anti-inflammatory proteins and pathways are induced or maintained, such as IRAK-M, suppressor of cytokine-signaling-1 (SOCS-1), and phosphoinositide-3-kinase (PI3K) signaling. frontiersin.orgnih.gov An increase in the NF-κB subunit p50 homodimer expression and increased activation of peroxisome-proliferator-activated receptors-gamma (PPARγ) have also been linked to the tolerant phenotype. nih.gov Non-coding RNAs, specifically several microRNAs (e.g., miR-146, miR-125b), are induced upon TLR activation and can promote this compound tolerance. frontiersin.org

Computational models suggest three major mechanisms for priming (pathway synergy, suppressor deactivation, activator induction) and one for tolerance (inhibitor persistence). plos.orgnih.gov

Data on Molecular Changes in this compound Tolerance:

| Molecule/Pathway | Change in Tolerance (vs. Naive) | Reference |

| TLR4 Expression | Transiently suppressed/unchanged | nih.gov |

| IRAK Degradation | Augmented | nih.gov |

| TLR4-MyD88 Association | Decreased | nih.gov |

| IRAK-MyD88 Association | Decreased | nih.gov |

| Gi Protein Activity | Decreased | nih.gov |

| PKC Activity | Decreased | nih.gov |

| MAPK Activity | Reduced | nih.gov |

| AP-1 Transactivation | Reduced | nih.govaai.org |

| NF-κB Induced Gene Transactivation | Reduced | nih.govaai.org |

| IRAK-M Expression | Induced/Upregulated | frontiersin.orgnih.gov |

| SOCS-1 Expression | Induced/Upregulated | frontiersin.orgnih.gov |

| PI3K Signaling | Increased/Maintained | nih.gov |

| NF-κB p50 Homodimer Expression | Increased | nih.gov |

| PPARγ Activation | Increased | nih.gov |

| miR-146, miR-125b | Induced | frontiersin.org |

Modulation of Adaptive Immune Responses by this compound

This compound significantly influences the adaptive immune system, which includes T cells and B cells. mdpi.comnih.gov While primarily known for its effects on innate immunity through TLR4, LPS can also indirectly and, in some cases, directly modulate adaptive immune responses. peptides.denih.govplos.org

Antigen-Specific T-Cell Modulation

LPS acts as a natural adjuvant, profoundly affecting CD4 T cell responses. nih.gov It stimulates antigen-presenting cells (APCs) like macrophages and dendritic cells via TLR4, leading to the release of inflammatory cytokines and upregulation of costimulatory molecules. peptides.denih.gov This environment, combining signals from antigen, costimulation, and cytokines, allows CD4 T cells to overcome suppressive barriers and proliferate. nih.gov T cells primed in an LPS-stimulated environment are programmed for long-term survival. nih.gov

LPS is known to promote T helper 1 (Th1) responses, characterized by the production of interferon-gamma (IFN-γ). nih.gov However, under certain conditions, it can also support differentiation into other T helper lineages, demonstrating its pleiotropic nature. nih.gov Direct stimulation of human T cells with LPS has been shown to promote Th1 differentiation, leading to higher levels of IFN-γ and negligible amounts of IL-4. nih.gov The effect of LPS on T cell differentiation can be influenced by the dose and the bacterial species from which the LPS is derived. nih.gov

Studies have shown that LPS priming of peripheral blood mononuclear cells (PBMCs) can reduce T cell proliferative responses, particularly to certain stimuli, suggesting an indirect effect mediated through APCs like monocytes. plos.org This is supported by observations that LPS priming of monocytes, but not lymphocytes, led to decreased T cell proliferation. plos.org This effect was associated with reduced expression of MHC class II, CD86, and CD64 on monocytes. plos.orgaai.org

Data on LPS Modulation of T Cell Responses:

| Cell Type/Context | LPS Effect | Associated Mechanism (if specified) | Reference |

| CD4 T cells (primed in LPS environment) | Programmed for long-term survival | Signals from antigen, costimulation, cytokines from LPS-stimulated APCs | nih.gov |

| Human T cells (direct stimulation) | Promotes Th1 differentiation (higher IFN-γ, negligible IL-4) | Not fully determined, may require previous TCR stimulation | nih.gov |

| CD4 T cells (in presence of LPS-stimulated APCs) | Overcome suppressive barriers, proliferate | Inflammatory cytokines, upregulated costimulatory molecules on APCs | peptides.denih.gov |

| PBMCs (LPS priming) | Reduced T cell proliferative response (to certain stimuli) | Indirect, mediated by monocytes | plos.org |

| Monocytes (LPS priming) | Decreased capacity to activate T cells, reduced MHC II, CD86, CD64 expression | Leads to reduced T cell proliferation | plos.orgaai.orgencyclopedia.pub |

| CD4+ T cells in HIV infection (in vitro) | Increased activation (CD25 expression) and apoptosis | Ameliorated by antioxidants | nih.gov |

B-Cell Activation and Antibody Production

LPS is a potent activator of B cells, inducing their proliferation and differentiation into antibody-secreting plasma cells. mdpi.combiorxiv.orgnih.gov LPS is classified as a T-independent antigen type 1 (TI-1) because it can directly stimulate B cells through the co-engagement of TLRs, particularly TLR4, and the B cell receptor (BCR). mdpi.combiorxiv.org The lipid A moiety of LPS engages TLR4, while the repetitive polysaccharide region (O-antigen) can cross-link BCRs. mdpi.com Optimal immune responses to LPS involve the concomitant engagement of both BCR and TLR4. mdpi.com

Functional LPS receptor expression, including TLR4/MD-2 and CD180 (RP105)/MD-1, is essential for proper B cell activation and antibody production. mdpi.com Although B cells express relatively low levels of TLR4/MD-2 compared to macrophages, this complex is indispensable for their responses to LPS. mdpi.com

Studies have shown that LPS-activated B cells can acquire differential modulatory effects on T-cell polarization, depending on the LPS dose. nih.gov Low doses of LPS-activated B cells can drive T helper type 2 (Th2) polarization, while high doses can result in T regulatory type 1 (Tr1) cell polarization. nih.gov This suggests that environmental microbes and their LPS can influence the development of immune responses, including those related to allergic diseases. nih.gov Antibodies produced by B cell clones can react strongly with the core carbohydrate epitopes of LPS and can even neutralize LPS-mediated stimulation of TLR4. pnas.org

Data on LPS Modulation of B Cell Responses:

| Effect on B Cells | Associated Mechanism(s) | Reference |

| Activation, proliferation, differentiation into plasma cells | Co-engagement of TLR4 (by Lipid A) and BCR (by O-antigen) | mdpi.combiorxiv.orgnih.gov |

| Induction of antibody production | TLR4 and BCR signaling | mdpi.comnih.gov |

| Modulation of T-cell polarization (dose-dependent) | Low dose: Th2 polarization; High dose: Tr1 polarization | nih.gov |

| Production of antibodies neutralizing LPS activity | Binding to core carbohydrate epitopes of LPS | pnas.org |

Role of O-Antigen in Immune Evasion

The O-antigen, the outermost polysaccharide chain of LPS, is highly variable among bacterial species and strains and plays a crucial role in bacterial interaction with the host immune system, particularly in immune evasion. oup.comnih.govmdpi.comcaister.complos.org While non-toxic, the O-antigen is immunogenic and presents epitopes for immune responses. oup.com

One of the primary ways the O-antigen contributes to immune evasion is by providing resistance to the host complement system. oup.comnih.govmdpi.comcaister.comnih.gov The length and structure of the O-antigen chain can prevent complement-mediated bacterial killing and interfere with the assembly of the membrane attack complex (MAC). nih.govnih.govasm.orgresearchgate.net Studies on Salmonella enterica serovar Typhimurium have shown that O-antigen length influences complement resistance, with a minimum protective length identified. asm.org Variations in the sugar content of the O-polysaccharide contribute to the wide variety of antigenic types, allowing bacteria to undergo antigenic variation and evade pre-existing antibody responses. oup.com

The O-antigen can also contribute to resistance to phagocytic engulfment by immune cells. nih.gov By interfering with the activation and binding of complement components that act as opsonins, the O-antigen makes it more difficult for phagocytes to recognize and engulf the bacteria. oup.comnih.gov

Furthermore, the O-antigen can delay the recognition of LPS by host cells, particularly in intestinal epithelial cells, by hindering the internalization of LPS required for TLR4 signaling in these cells. plos.orgnih.gov This delayed recognition can impair early innate immune activation and enhance bacterial survival within the epithelium. plos.orgnih.gov In some cases, the O-antigen can also contribute to immune evasion through molecular mimicry, where it displays structures similar to host carbohydrates, effectively camouflaging the bacteria. frontiersin.org

Data on O-Antigen Role in Immune Evasion:

| Mechanism of Immune Evasion | Description | Reference |

| Resistance to complement-mediated killing | Prevents assembly of MAC, interferes with complement component binding; influenced by O-antigen length/structure. | oup.comnih.govmdpi.comcaister.comnih.govasm.orgresearchgate.net |

| Resistance to phagocytic engulfment | Interferes with opsonization by complement components. | oup.comnih.gov |

| Antigenic variation | High variability allows bacteria to change surface epitopes, evading existing antibodies. | oup.com |

| Delayed LPS recognition by epithelial cells | Hinders LPS internalization required for TLR4 signaling in IECs. | plos.orgnih.gov |

| Molecular mimicry (in some cases) | Displays structures similar to host carbohydrates, camouflaging bacteria. | frontiersin.org |

Methodologies for Endotoxin Detection, Quantification, and Characterization in Research Settings

Bioassays for Endotoxin (B1171834) Activity

Bioassays leverage biological reactions triggered by the presence of this compound to detect and quantify its activity. These methods are based on the principle that endotoxins elicit a measurable biological response.

Limulus Amebocyte Lysate (LAL) Assay Principle and Variants

The Limulus Amebocyte Lysate (LAL) assay is a widely used and accepted method for detecting bacterial endotoxins. thermofisher.comrapidmicrobiology.comthermofisher.comnih.gov It is based on the clotting reaction of the amebocytes from the blood of the horseshoe crab, Limulus polyphemus, which occurs in the presence of bacterial this compound. thermofisher.comthermofisher.combmglabtech.comwikipedia.org In Asia, a similar assay utilizes lysate from Tachypleus gigas or Tachypleus tridentatus, known as the Tachypleus Amebocyte Lysate (TAL) assay. thermofisher.combmglabtech.com The LAL assay involves an enzymatic cascade that is initiated by the presence of this compound, ultimately leading to a measurable outcome. thermofisher.comthermofisher.combmglabtech.comwikipedia.org There are three primary methodologies for the LAL test: gel clot, turbidimetric, and chromogenic. rapidmicrobiology.commatresearch.comthermofisher.combmglabtech.comwikipedia.org

Gel Clot Method

The gel clot method is the earliest and simplest form of the LAL assay. matresearch.comthermofisher.combmglabtech.comlonza.com It is a qualitative test that determines the presence or absence of this compound based on the formation of a firm gel or clot when the sample is incubated with the LAL reagent. thermofisher.commatresearch.combmglabtech.comlonza.comszabo-scandic.comcriver.com The test is typically performed in tubes, and a positive result is indicated by the formation of a clot that remains intact upon inversion of the tube. lonza.comszabo-scandic.comcriver.comfujifilm.com This method does not require sophisticated equipment and provides a simple, visual readout. thermofisher.commatresearch.com

Turbidimetric Methods (Kinetic and End-Point)

Turbidimetric LAL methods quantify this compound by measuring the increase in turbidity that occurs as a result of the clotting reaction. matresearch.combmglabtech.comlonza.comszabo-scandic.comwakopyrostar.com As the enzymatic cascade progresses in the presence of this compound, a gel-like matrix or solid particles are formed, causing the solution to become cloudy. szabo-scandic.comwakopyrostar.com This change in turbidity can be measured spectrophotometrically. lonza.comszabo-scandic.com

There are two variations: kinetic and end-point. matresearch.comwakopyrostar.com The kinetic turbidimetric method continuously monitors the change in turbidity over time, and the rate of turbidity increase is proportional to the this compound concentration. bmglabtech.comlonza.comwakopyrostar.com This allows for quantitative results. matresearch.com The end-point turbidimetric method measures the turbidity at a single, specific time point after incubation. matresearch.comwakopyrostar.com While quantitative, the kinetic method is generally preferred due to its ability to provide more data points and potentially higher sensitivity. wakopyrostar.com Turbidimetric methods are particularly useful for samples that have intrinsic color that might interfere with chromogenic assays. bmglabtech.com

Chromogenic Methods (Kinetic and End-Point)

Chromogenic LAL methods quantify this compound by measuring the development of a color change. matresearch.combmglabtech.comlonza.comszabo-scandic.com This method utilizes a synthetic chromogenic substrate that is cleaved by an enzyme in the LAL cascade (specifically, the activated clotting enzyme), releasing a chromophore (typically p-nitroaniline, pNA) which produces a yellow color. thermofisher.combmglabtech.comlonza.comacciusa.comcriver.com The intensity of the yellow color is directly proportional to the amount of this compound present and is measured spectrophotometrically, usually at 405-410 nm. thermofisher.combmglabtech.comszabo-scandic.comacciusa.comcriver.comthermofisher.com

Similar to turbidimetric methods, chromogenic assays can be performed using either kinetic or end-point measurements. matresearch.comacciusa.comwakopyrostar.com In the kinetic chromogenic method, the rate of color development is monitored over time, providing a quantitative measure of this compound. bmglabtech.comlonza.comacciusa.comwakopyrostar.com The end-point chromogenic method measures the color intensity after a fixed incubation period, often after stopping the reaction by adding an acidic solution. acciusa.comwakopyrostar.com Kinetic chromogenic assays are often used for their sensitivity and suitability for testing various sample types, including biological products. lonza.comszabo-scandic.combioendo.com

Monocyte Activation Test (MAT) as an In Vitro Pyrogenicity Assay

The Monocyte Activation Test (MAT) is an in vitro assay that serves as an alternative to the traditional rabbit pyrogen test for assessing the pyrogenicity of samples. sanquin.orgrapidmicrobiology.combmglabtech.commatresearch.comrapidmicrobiology.commat-biotech.com Unlike the LAL assay, which is specific to endotoxins, the MAT can detect both this compound and non-endotoxin pyrogens. sanquin.orgrapidmicrobiology.commatresearch.comrapidmicrobiology.com The MAT is based on the human immune response, utilizing human monocytes or monocytic cell lines (such as Mono-Mac-6 cells) which are activated by pyrogens in the sample. sanquin.orgrapidmicrobiology.commatresearch.comrapidmicrobiology.commat-biotech.commatresearch.com Upon activation, these cells release inflammatory cytokines, such as interleukin-6 (IL-6) or interleukin-1ß (IL-1ß). sanquin.orgrapidmicrobiology.commatresearch.comrapidmicrobiology.commat-biotech.commatresearch.com The concentration of the released cytokines is then quantified, typically using an enzyme-linked immunosorbent assay (ELISA). sanquin.orgrapidmicrobiology.commatresearch.comrapidmicrobiology.commat-biotech.com The MAT is considered a more relevant test for human safety as it mimics the human fever response. rapidmicrobiology.commatresearch.com It is recognized by regulatory bodies, including the European Pharmacopoeia, as a suitable alternative to the rabbit pyrogen test. sanquin.orgrapidmicrobiology.commatresearch.commatresearch.comrapidmicrobiology.commat-biotech.com

Recombinant Factor C (rFC) Assay

The Recombinant Factor C (rFC) assay is a modern, animal-free alternative to the LAL assay for this compound detection and quantification. rapidmicrobiology.comwikipedia.orglonza.comszabo-scandic.comlonza.comcreative-biolabs.comacrobiosystems.comlonza.commoleculardevices.com This assay utilizes a recombinant form of Factor C, the initial enzyme in the horseshoe crab's coagulation cascade that is activated by this compound. rapidmicrobiology.comlonza.comcreative-biolabs.comacrobiosystems.comlonza.commoleculardevices.com When this compound binds to the recombinant Factor C, the activated enzyme cleaves a synthetic fluorogenic substrate, resulting in the generation of a fluorescent signal. lonza.comcreative-biolabs.comacrobiosystems.comlonza.commoleculardevices.com The increase in fluorescence is directly proportional to the this compound concentration in the sample. acrobiosystems.comlonza.commoleculardevices.com

The rFC assay offers several advantages, including high specificity for this compound (as it does not react with β-glucans, which can interfere with LAL assays), batch-to-batch consistency, and sustainability as it does not rely on horseshoe crab blood. wikipedia.orglonza.comcreative-biolabs.comlonza.commoleculardevices.com It is a quantitative assay and is recognized by regulatory authorities as a valid alternative to LAL-based methods. lonza.comcreative-biolabs.comlonza.com The assay is typically performed in microplates and measured using a fluorescence microplate reader. acrobiosystems.comlonza.com

Challenges and Considerations in this compound Detection

Despite the availability of various detection methods, challenges and considerations exist in accurate this compound testing. A major challenge, particularly with biological products, is the "Low this compound Recovery" (LER) phenomenon, where this compound levels are underestimated in certain matrices containing substances like citrate (B86180) and polysorbate. acciusa.com Product interferences with assays like the Limulus Amebocyte Lysate (LAL) assay are known to occur. acciusa.comnih.gov

Accurate quantification of this compound in complex biological samples like blood can be challenging, and reported levels in healthy individuals and those with various conditions can vary widely depending on the sample preparation method used to reduce interference from blood-borne factors. nih.gov Nanoparticles can also interfere with LAL assays, posing a challenge for testing nanotechnology-based medical products. nih.gov

Interference from Sample Matrices and Product-Specific Suitability

Sample matrices can significantly interfere with this compound detection and quantification methods, such as the widely used Limulus amebocyte lysate (LAL) assay. bioendo.comwakopyrostar.comnih.govacciusa.com This interference can lead to inaccurate results, including both false positives and, more critically, false negatives, which underestimate the actual this compound content. nih.govacciusa.com

Interfering substances present in a sample matrix can inhibit or enhance the LAL reaction. nih.gov These may include proteins, lipids, surfactants, chelating agents, organic solvents, and substances that affect pH or ionic strength. thermofisher.combioendo.comwakopyrostar.comwakopyrostar.comfujifilm.com For instance, proteins in blood or blood fractions can bind to this compound, making it less available for detection. europeanpharmaceuticalreview.com Some proteases can degrade LAL assay components, while others, like trypsin, might activate them. europeanpharmaceuticalreview.com Lipids and liposomes can also interfere and may require specific treatment to overcome their effect. europeanpharmaceuticalreview.com Furthermore, (1→3)-β-D-glucans, while not endotoxins, can activate a different enzymatic pathway in the LAL assay, potentially leading to false positive results. sigmaaldrich.comwakopyrostar.comacciusa.com

A notable phenomenon is "Low this compound Recovery" (LER), where the presence of certain substances in the sample matrix, such as citrate and polysorbate, can mask this compound over time, leading to a time-dependent loss in detectable this compound. warf.orgnih.govacciusa.comusp.org This masking can occur due to the formation of macromolecular structures or by rendering the this compound's binding sites unavailable to the LAL reagent. nih.gov

To mitigate interference, proper sample preparation is essential. bioendo.comnjlabs.com Techniques such as dilution, pH adjustment, filtration, heat treatment, or extraction may be employed to remove or minimize interfering factors. wakopyrostar.comacciusa.comeuropeanpharmaceuticalreview.comnjlabs.com Dilution is often the first and most widely applied strategy, as it can reduce the concentration of interfering substances to a level that no longer affects the assay while still allowing for this compound detection within the assay's sensitivity range. wakopyrostar.comacciusa.comacrobiosystems.com

Method suitability testing, as outlined in pharmacopoeias like USP <85>, is crucial to ensure that the chosen this compound detection method is appropriate for a specific product or sample matrix. acciusa.comnjlabs.comrapidmicrobiology.com This involves performing tests for interfering factors, typically by spiking the sample with a known concentration of this compound (Positive Product Control, PPC) and assessing the recovery of the spiked this compound. acciusa.comfujifilm.comeuropeanpharmaceuticalreview.comacciusa.comamericanpharmaceuticalreview.com Acceptable recovery ranges (e.g., 50% to 200% for photometric techniques) indicate that the sample matrix does not significantly interfere with the assay. fujifilm.comacciusa.com If interference is detected, sample treatment or dilution strategies must be validated to demonstrate that they effectively eliminate interference without removing this compound. acciusa.com

Alternative assays, such as recombinant Factor C-based assays or the Monocyte Activation Test (MAT), may be used if they offer advantages in terms of accuracy, sensitivity, or specificity for particular sample matrices, provided they are properly validated and shown to yield equivalent or better results than compendial methods. acciusa.comusp.orgfda.gov

Environmental and Laboratory Contamination Control

This compound is ubiquitous in the environment due to the widespread presence of Gram-negative bacteria. wakopyrostar.comcleanroomtechnology.com Consequently, preventing this compound contamination in research settings is paramount for obtaining accurate and reliable results, particularly in sensitive assays like cell culture and LAL testing. wakopyrostar.comsigmaaldrich.comwakopyrostar.comnih.govgenscript.com Contamination can originate from various sources within the laboratory.

Common sources of this compound contamination include contaminated water, air, and human skin. wakopyrostar.com Laboratory plasticware and glassware, as well as commonly used reagents and solutions such as cell culture media, fetal bovine serum, recombinant growth factors, and dissociation reagents, can also be significant sources of this compound. wakopyrostar.comsigmaaldrich.comwakopyrostar.comcorning.com Endotoxins are heat-stable and can adhere strongly to surfaces, making their removal challenging through standard sterilization procedures like autoclaving. wakopyrostar.comcleanroomtechnology.comcorning.com

Effective contamination control strategies involve a multi-faceted approach focused on prevention and minimization. Using depyrogenated glassware and non-pyrogenic plasticware is recommended. wakopyrostar.comcleanroomtechnology.comwakopyrostar.com Dry heat sterilization at high temperatures (e.g., 250°C for over 30 minutes or 180°C for three hours) is effective for depyrogenating heat-resistant materials like glassware. fujifilm.comwakopyrostar.comcorning.com For heat-sensitive materials, rinsing with pyrogen-free water or using cleaning protocols designed to remove endotoxins may be necessary. wakopyrostar.com

High-purity, this compound-free water is essential for preparing reagents and solutions. wakopyrostar.comsigmaaldrich.comcorning.com Filtering cell culture media using appropriate filtration devices can also help eliminate potential endotoxins. sigmaaldrich.com Using this compound-tested reagents and media further minimizes the risk of introducing contamination. wakopyrostar.comcorning.com

Strict adherence to aseptic techniques is crucial to prevent contamination from the laboratory environment and personnel. njlabs.cominvestigationsquality.com Regular cleaning and disinfection of laboratory areas and equipment, along with environmental monitoring, can help identify and control potential sources of contamination. investigationsquality.com Avoiding natural materials like latex gloves and cellulose-based products, which can harbor endotoxins, and opting for synthetic alternatives can also contribute to reducing contamination. valutek.com

Quantifying the this compound level of the laboratory environment, particularly in areas where bacterial fermentations are performed, can help identify potential risks and implement appropriate physical barriers or control measures. bostonbib.com

Variability in this compound Activity Across Bacterial Strains

This compound, or LPS, is a complex molecule with structural variations across different Gram-negative bacterial species and even strains. wakopyrostar.combmglabtech.comcreative-diagnostics.comnih.govnih.gov These structural differences, particularly in the lipid A moiety and the O-antigen, can lead to significant variability in this compound activity and its recognition by detection methods and host immune systems. wakopyrostar.combmglabtech.comcreative-diagnostics.comnih.govnih.govoup.com

The lipid A component is primarily responsible for the biological activity of this compound and is relatively conserved compared to the O-antigen. wakopyrostar.combmglabtech.comcreative-diagnostics.comnih.govnih.govsigmaaldrich.com However, variations in the number and length of acyl chains, phosphorylation status, and the disaccharide backbone of lipid A can dramatically affect its potency and interaction with immune receptors like TLR4/MD-2. wakopyrostar.comnih.govoup.com For example, while hexa-acylated lipid A from E. coli is a strong immune activator, other bacterial species may express forms of lipid A with fewer or more acyl chains, resulting in weaker or different immune responses. wakopyrostar.comnih.govoup.com

The O-antigen, the outermost part of the LPS molecule, is highly variable in composition and structure among different species and strains. wakopyrostar.combmglabtech.comnih.govnih.govsigmaaldrich.com This variability is the basis for serotyping bacteria but also contributes to differences in how endotoxins are presented and interact with their environment and detection reagents. wakopyrostar.comnih.gov

This structural heterogeneity has practical implications for this compound detection and quantification in research settings. The LAL assay, which relies on the interaction with LPS, can be affected by variations in LPS structure across bacterial species. wakopyrostar.com While the LAL assay can detect most forms of LPS, some variations, such as chemically degraded forms or those with unusual lipid A structures, may be detected less efficiently or even inhibit the assay. wakopyrostar.com

The use of Control Standard this compound (CSE) or Reference Standard this compound (RSE), typically derived from E. coli, provides a standardized reference for this compound testing. fujifilm.comnjlabs.com However, it is important to recognize that the activity of naturally occurring this compound from other bacterial sources may differ from that of the standard this compound preparations. nih.govamericanpharmaceuticalreview.comacciusa.com This variability underscores the importance of using appropriate controls and potentially considering the source of potential this compound contamination when interpreting results, especially in complex biological samples or when dealing with different bacterial species.

Detailed research findings highlight the quantitative relationship between bacterial processes like growth and killing and the release of this compound. For instance, studies have shown that antibiotic-induced bacterial killing can lead to a significantly larger release of this compound compared to bacterial growth. nih.gov

| Bacterial Process | This compound Release (EU/CFU) |

| Bacterial Growth | ~0.000292 nih.gov |

| Antibiotic-Induced Killing | ~0.00636 nih.gov |

| Killing of Filaments (Induced) | ~0.295 nih.gov |

This data illustrates that the method and rate of bacterial death can influence the amount of this compound released, adding another layer of complexity to this compound quantification in research samples derived from bacterial cultures or processes involving bacterial lysis.

Endotoxin Research Models and Experimental Systems

In Vitro Cell Culture Models

In vitro cell culture models are widely used to study the direct effects of endotoxin (B1171834) on specific cell types and to elucidate intracellular signaling pathways. These models offer controlled environments to manipulate experimental conditions and analyze cellular responses at a molecular level.

Primary Immune Cell Cultures (e.g., Monocytes, Macrophages, Dendritic Cells)

Primary immune cells, such as monocytes, macrophages, and dendritic cells, are key players in the innate immune response to this compound and are frequently used in in vitro studies. This compound, specifically LPS, is a strong activator of these cell types. thermofisher.com

Monocytes and Macrophages: Monocytes exposed to LPS in vitro demonstrate a dose-dependent reduction in their ability to produce pro-inflammatory cytokines like interleukin-12 (B1171171) (IL-12) and tumor necrosis factor-alpha (TNF-α) upon subsequent stimulation with CD40 ligand. nih.gov This highlights the phenomenon of this compound tolerance, where prior exposure to LPS leads to a blunted inflammatory response. nih.govnih.gov Studies using primary murine macrophages have investigated the transcriptional regulation of pro-inflammatory cytokines following LPS stimulation, revealing differential regulation based on LPS concentration. frontiersin.org LPS stimulation of macrophages can lead to the production of a range of inflammatory mediators, including TNF-α, IL-1β, and IL-6. taconic.comfrontiersin.orgstemcell.com Differentiation of monocytes into macrophages in vitro can be achieved using growth factors like M-CSF, and these differentiated macrophages respond to LPS treatment by producing TNF-α. frontiersin.org Research has also explored the impact of this compound contamination in biomaterials used for 3D in vitro models, showing that high levels of this compound cause a strong inflammatory response in macrophages and can affect their interaction with cancer cells. darlingii.commanufacturingchemist.comnih.gov

Dendritic Cells: LPS is a well-characterized pathogen-associated molecular pattern (PAMP) that activates dendritic cells (DCs) through Toll-like receptor 4 (TLR4). mdpi.comfrontiersin.org LPS-activated DCs exhibit an increased capacity to process and present antigens. frontiersin.org Studies have shown that LPS can influence the differentiation of monocytes into monocyte-derived dendritic cells (Mo-DCs). mdpi.comresearchgate.net However, high concentrations of this compound have been reported to impair DC differentiation. researchgate.net

Immune Cell Lines (e.g., THP-1)

Immune cell lines, particularly the human monocytic cell line THP-1, are widely used as convenient and reproducible models for studying this compound responses. spandidos-publications.combmrat.orginvivogen.com THP-1 cells can be differentiated into macrophage-like cells, which behave similarly to native monocyte-derived macrophages and are activated by LPS via TLR4. spandidos-publications.cominvivogen.complos.org

LPS stimulation of THP-1 cells induces the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6, primarily through the TLR4-NFκB signaling pathway. spandidos-publications.complos.org Studies have analyzed the gene expression kinetics of inflammation-related cytokines and enzymes in THP-1 monocytes and macrophages after LPS stimulation. rsc.org Research using THP-1 cells has also investigated the mechanisms of LPS-induced inflammatory responses, including the activation of NF-κB, STAT3, and AP-1 signaling pathways. spandidos-publications.com Data from these studies indicate that LPS stimulation increases the production of various inflammatory mediators in THP-1 cells. spandidos-publications.com

| Cell Type | Stimulus | Key Inflammatory Mediators Produced | Signaling Pathways Involved |

| THP-1 Monocytes/Macrophages | LPS | IL-1β, IL-6, IL-8, TNF-α | NF-κB, STAT3, AP-1, MAPK spandidos-publications.complos.orgrsc.org |

Epithelial and Endothelial Cell Models

Epithelial and endothelial cells form crucial barriers in the body and are also responsive to this compound, contributing to inflammation and tissue damage.